molecular formula C29H25ClN2O3 B12026073 2-((4-Chlorobenzyl)oxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide CAS No. 769153-14-2

2-((4-Chlorobenzyl)oxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B12026073
CAS No.: 769153-14-2
M. Wt: 485.0 g/mol
InChI Key: VKAMWTPXFMHWPY-FDAWAROLSA-N
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Description

2-((4-Chlorobenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a complex organic compound that features a benzohydrazide core with various substituted benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves multiple steps, starting with the preparation of the benzohydrazide core. The key steps include:

    Formation of Benzohydrazide Core: This involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.

    Substitution Reactions: The benzohydrazide is then subjected to substitution reactions with 4-chlorobenzyl chloride and 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
  • 1-(4-chloro-2-((4-methylbenzyl)oxy)phenyl)butan-1-one

Uniqueness

2-((4-Chlorobenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific substitution pattern and the presence of both chlorobenzyl and methylbenzyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

769153-14-2

Molecular Formula

C29H25ClN2O3

Molecular Weight

485.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C29H25ClN2O3/c1-21-6-8-23(9-7-21)19-34-26-16-12-22(13-17-26)18-31-32-29(33)27-4-2-3-5-28(27)35-20-24-10-14-25(30)15-11-24/h2-18H,19-20H2,1H3,(H,32,33)/b31-18+

InChI Key

VKAMWTPXFMHWPY-FDAWAROLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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